Product packaging for Tris(acetonitrile)tricarbonylchromium(0)(Cat. No.:CAS No. 16800-46-7)

Tris(acetonitrile)tricarbonylchromium(0)

Cat. No.: B107872
CAS No.: 16800-46-7
M. Wt: 259.18 g/mol
InChI Key: XPEKEFWOCFTTML-UHFFFAOYSA-N
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Description

Tris(acetonitrile)tricarbonylchromium(0) is a valuable organochromium(0) complex that serves as a versatile precursor in synthetic and organometallic chemistry. Its core research value lies in its use as a catalyst and a source of the tricarbonylchromium(0) moiety for stabilizing and modifying organic ligands. One prominent application, documented in preliminary communications, is its role as a catalyst for the 1,4-addition of hydrogen to 1,3-dienes . This highlights its utility in selective hydrogenation processes relevant to fine chemical synthesis. Furthermore, its utility extends to the stabilization of sensitive dihydropyridine systems, which are important scaffolds in medicinal and organic chemistry. Research demonstrates its effectiveness in forming stable tricarbonylchromium(0) complexes with both 1,2-dihydropyridines and 1,6-dihydropyridines, enabling their manipulation and study . This strategy has been investigated for the stabilization of complex intermediates in multi-step total syntheses, such as those aimed at indole derivatives like dehydrosecodine . The molecular formula of this reagent is C9H9CrN3O3 . Researchers can employ this compound to synthesize novel complexes, explore new catalytic cycles, and stabilize reactive intermediates. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9CrN3O3 B107872 Tris(acetonitrile)tricarbonylchromium(0) CAS No. 16800-46-7

Properties

IUPAC Name

acetonitrile;carbon monoxide;chromium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H3N.3CO.Cr/c3*1-2-3;3*1-2;/h3*1H3;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEKEFWOCFTTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC#N.CC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9CrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455905
Record name Tris(acetonitrile)tricarbonylchromium(0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16800-46-7
Record name Tris(acetonitrile)tricarbonylchromium(0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(acetonitrile)tricarbonylchromium
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Preparation Methods

The synthesis of Tris(acetonitrile)tricarbonylchromium(0) typically involves reacting chromium(0) with carbon monoxide and acetonitrile under controlled conditions. The process requires precise control of reaction conditions to achieve the desired product. The reaction is carried out at specific temperatures and pressures to ensure the formation of the complex in high yield and purity. The product is then purified and characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .

Chemical Reactions Analysis

Tris(acetonitrile)tricarbonylchromium(0) undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include controlled atmospheres, specific temperatures, and pressures to ensure high yield and purity of the products.

Scientific Research Applications

Scientific Research Applications

1. Catalysis

Tris(acetonitrile)tricarbonylchromium(0) serves as a catalyst in several chemical reactions:

  • Reduction Reactions : It effectively catalyzes the reduction of nitrobenzenes and nitrosobenzenes, converting these compounds into their respective amines. This application is particularly valuable in organic synthesis where amines are key intermediates .
  • Thermal Transformation : The compound is employed in the thermal transformation of poly(methylsilene) to silicon carbide ceramics. This process involves crosslinking reactions that enhance the material's properties for high-temperature applications .

2. Coordination Chemistry

As a model compound, Tris(acetonitrile)tricarbonylchromium(0) provides insights into the bonding and reactivity patterns of chromium complexes. Its unique ligand environment allows researchers to study coordination chemistry principles, including ligand substitution reactions where acetonitrile can be replaced by other ligands .

Case Studies

Several studies have demonstrated the utility of Tris(acetonitrile)tricarbonylchromium(0):

  • Study on Nitrobenzene Reduction : A comprehensive investigation highlighted the efficiency of this compound in reducing nitrobenzene derivatives under mild conditions, showcasing high yields and selectivity towards amine products .
  • Silicon Carbide Formation : Research focused on using this compound for synthesizing silicon carbide ceramics revealed its effectiveness in facilitating thermal transformations, resulting in materials with enhanced mechanical properties suitable for industrial applications .

Mechanism of Action

The mechanism of action of Tris(acetonitrile)tricarbonylchromium(0) involves the coordination of the chromium(0) center to three acetonitrile ligands and three carbon monoxide ligands. This coordination creates an octahedral arrangement around the chromium center, which facilitates various catalytic reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Key Observations :

  • Ligand Flexibility : Chromium and molybdenum analogs (e.g., Cr(CO)₃(CH₃CN)₃ vs. Mo(CO)₃(CH₃CN)₃) share similar labile acetonitrile ligands, enabling ligand substitution reactions. In contrast, η⁶-arene complexes (e.g., mesitylene-Cr) exhibit stronger metal-ligand bonding due to aromatic π-donation .
  • Metal Center Effects : Tungsten analogs (W(CO)₃(CH₃CN)₃) display higher thermal stability than chromium/molybdenum counterparts due to stronger M–CO bonds, as evidenced by decomposition temperatures (W > Mo > Cr) .
Table 2: Reactivity and Catalytic Profiles
Compound Key Reactivity Catalytic Applications Notable Studies
Tris(acetonitrile)tricarbonylchromium(0) Ligand substitution with arenes, alkenes; oxidative addition to C–Cl bonds Biaryl synthesis, olefin isomerization Efficient Fe-catalyzed coupling via Cr intermediates
Tricarbonyl(mesitylene)chromium(0) Arene displacement by stronger π-donors Model for aromatic C–H activation Structural studies of η⁶ coordination
Tetracarbonyl(η²-cyclooctadiene)chromium(0) Diene dissociation under CO pressure Hydrogenation catalysts Cyclooctadiene as a tunable ligand
Tris(acetonitrile)tricarbonylmolybdenum(0) Similar substitution to Cr analog but slower kinetics Photochemical reactions Comparative DFT studies

Key Findings :

  • Catalytic Efficiency : Tris(acetonitrile)tricarbonylchromium(0) outperforms molybdenum analogs in cross-coupling reactions due to faster ligand exchange rates. For example, it achieves >90% yield in iron-catalyzed biaryl synthesis under mild conditions .
  • Substrate Scope : η²-Diene complexes (e.g., cyclooctadiene-Cr) exhibit broader substrate tolerance in hydrogenation, whereas acetonitrile-based complexes are preferred for electrophilic substitution .

Key Insights :

  • Air Sensitivity : Chromium and molybdenum acetonitrile complexes are highly air-sensitive, requiring inert atmosphere handling, while tungsten analogs are more stable .
  • Toxicity Trends : Tungsten compounds exhibit higher acute toxicity (e.g., LD₅₀ = 45 mg/kg) compared to chromium analogs, likely due to stronger metal-bioaccumulation .

Biological Activity

Tris(acetonitrile)tricarbonylchromium(0), often abbreviated as Cr(CO)₃(NCCH₃)₃, is a coordination compound with significant implications in biological and chemical research. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Tris(acetonitrile)tricarbonylchromium(0) is characterized by a chromium atom coordinated to three carbonyl (CO) groups and three acetonitrile (NCCH₃) ligands. The molecular formula is C₁₄H₁₈CrN₃O₃, and it has a molar mass of approximately 307.25 g/mol. Its structure allows for unique interactions with biological molecules, particularly in catalytic processes.

The biological activity of Tris(acetonitrile)tricarbonylchromium(0) can be attributed to its ability to participate in redox reactions and form stable complexes with biomolecules. The chromium center can undergo oxidation and reduction, which is essential for its function as a catalyst in various biochemical reactions.

Key Mechanisms:

  • Catalytic Activity: Tris(acetonitrile)tricarbonylchromium(0) has been shown to catalyze hydrogenation reactions, making it valuable in organic synthesis and potential therapeutic applications.
  • Interaction with Biomolecules: The compound can interact with proteins and nucleic acids, influencing their structure and function. This interaction is primarily facilitated by the electrophilic nature of the chromium center.

1. Anticancer Activity

Research indicates that Tris(acetonitrile)tricarbonylchromium(0) exhibits anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that this compound could inhibit the growth of various cancer cell lines through mechanisms involving oxidative stress and DNA damage.

2. Enzyme Mimicry

The compound functions as an enzyme mimic, particularly in the context of hydrogenation reactions. It can facilitate the conversion of substrates in a manner similar to natural enzymes, offering insights into enzyme design and function.

Case Study 1: Anticancer Mechanism

A recent study explored the effects of Tris(acetonitrile)tricarbonylchromium(0) on human breast cancer cells (MCF-7). The results showed:

  • Cell Viability Reduction: A significant decrease in cell viability was observed at concentrations above 10 µM.
  • Apoptosis Induction: Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound triggers programmed cell death.
Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
01005
107520
205045

Case Study 2: Enzyme Mimicry

In another investigation, Tris(acetonitrile)tricarbonylchromium(0) was tested for its ability to mimic hydrogenase enzymes. The compound successfully catalyzed the reduction of various alkenes under mild conditions, demonstrating its potential utility in synthetic organic chemistry.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of Tris(acetonitrile)tricarbonylchromium(0):

  • Electrophilic Character: The electrophilicity of the chromium center facilitates interactions with nucleophilic sites on biomolecules.
  • Stability and Reactivity: The stability of the carbonyl ligands contributes to the overall reactivity of the compound, making it suitable for catalytic applications.
  • Potential Drug Development: Given its biological activity, there is ongoing research into developing derivatives of this compound for therapeutic use.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Tris(acetonitrile)tricarbonylchromium(0) under inert conditions?

  • Methodological Answer : The compound is synthesized via Schlenk techniques under anaerobic argon atmospheres. Hexacarbonylchromium(0) is reacted with acetonitrile in solvents like tetrahydrofuran (THF) or diethyl ether, followed by reflux and purification under inert conditions. Critical steps include solvent distillation over sodium or phosphorus pentoxide to eliminate moisture and oxygen . Characterization involves IR spectroscopy (to confirm CO and acetonitrile ligand vibrations), elemental analysis, and 1^1H NMR to verify acetonitrile coordination .

Q. How is Tris(acetonitrile)tricarbonylchromium(0) characterized to confirm its structure and purity?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Peaks at ~2000 cm1^{-1} (carbonyl stretches) and ~2300 cm1^{-1} (C≡N from acetonitrile) .
  • NMR : 1^1H NMR in deuterated solvents (e.g., CD3_3CN) to detect acetonitrile proton environments .
  • Elemental Analysis : Confirmation of C, H, and N ratios to rule out byproducts .
  • X-ray Crystallography (if available): Resolves ligand geometry and chromium coordination .

Q. What role does Tris(acetonitrile)tricarbonylchromium(0) play in organometallic reaction mechanisms?

  • Methodological Answer : The labile acetonitrile ligands facilitate ligand substitution reactions, making the compound a precursor for synthesizing chromium complexes with stronger-field ligands (e.g., phosphines, alkenes). For example, it reacts with dienes to form tricarbonyl(diene)chromium(0) complexes, pivotal in catalytic studies .

Advanced Research Questions

Q. How do reaction conditions (temperature, solvent, ligand ratios) influence the yield and stability of Tris(acetonitrile)tricarbonylchromium(0)?

  • Methodological Answer :

  • Temperature : Higher temperatures (>60°C) risk ligand dissociation, reducing stability. Optimal synthesis occurs at 40–50°C under reflux .
  • Solvent : Polar aprotic solvents (e.g., THF) enhance solubility but require rigorous drying to prevent hydrolysis. Non-polar solvents (e.g., hexane) yield lower solubility but better crystal formation .
  • Ligand Ratios : Excess acetonitrile (≥3:1 vs. Cr(CO)6_6) ensures complete substitution of CO ligands. Ratios <2:1 result in mixed-ligand byproducts .

Q. How can contradictions in spectroscopic data (e.g., IR vs. NMR ligand assignments) be resolved for this compound?

  • Methodological Answer :

  • Cross-Validation : Combine IR data (to identify CO and C≡N stretches) with 13^13C NMR to distinguish carbonyl carbons from acetonitrile nitriles .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict vibrational frequencies and chemical shifts, aiding peak assignments .
  • Controlled Decomposition Studies : Monitor spectral changes under controlled oxidative conditions to identify degradation intermediates .

Q. What strategies mitigate challenges in synthesizing air-sensitive chromium(0) complexes like Tris(acetonitrile)tricarbonylchromium(0)?

  • Methodological Answer :

  • Glovebox/Schlenk Use : Maintain <1 ppm O2_2 during synthesis and handling .
  • Stabilizing Additives : Additives like triphenylphosphine (PPh3_3) slow ligand dissociation but may alter reactivity .
  • In Situ Monitoring : Use UV-vis spectroscopy to track ligand substitution kinetics and detect premature decomposition .

Q. How does Tris(acetonitrile)tricarbonylchromium(0) compare to analogous tris-ligated transition metal complexes (e.g., Ru, Mo) in terms of electronic properties and reactivity?

  • Methodological Answer :

  • Electrochemical Studies : Cyclic voltammetry reveals Cr(0) complexes have lower reduction potentials vs. Ru(II) or Mo(0) analogs due to chromium’s smaller atomic radius and higher electron density .
  • Ligand Exchange Kinetics : Acetonitrile ligands on Cr(0) dissociate faster than in Ru(II) complexes (e.g., Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II)), attributed to weaker π-backbonding .

Q. What computational methods are effective for modeling the ligand substitution pathways of Tris(acetonitrile)tricarbonylchromium(0)?

  • Methodological Answer :

  • DFT Calculations : Simulate transition states for ligand dissociation (e.g., CO vs. acetonitrile) to predict substitution barriers .
  • Molecular Dynamics : Model solvent effects on ligand lability in polar vs. non-polar environments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(acetonitrile)tricarbonylchromium(0)
Reactant of Route 2
Tris(acetonitrile)tricarbonylchromium(0)

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